An In-depth Technical Guide to 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Characterized by a reactive α-bromoketone functional group appended to a biologically significant 1-methylpyrazole core, this compound serves as a versatile intermediate for constructing complex molecular architectures. The pyrazole nucleus is a privileged scaffold, present in numerous approved pharmaceuticals, while the α-bromoketone provides a highly electrophilic site for facile nucleophilic substitution.[1][2] This guide offers a comprehensive overview of its chemical properties, details validated synthesis protocols, explores its reactivity and synthetic applications, and provides essential safety information for researchers and drug development professionals.
Part 1: Core Chemical Identity and Physicochemical Properties
The intrinsic value of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone stems from the unique combination of its structural features. The 1-methylpyrazole ring is an aromatic heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a cornerstone in the design of bioactive molecules.[2][3] The attached 2-bromoethanone sidechain introduces a key point of reactivity for further molecular elaboration.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | N/A |
| CAS Number | 706819-66-1 | [4][5][6][7] |
| Molecular Formula | C₆H₇BrN₂O | [4][6][7] |
| Molecular Weight | 203.04 g/mol | [6][7] |
| Physical Form | Solid | [8] |
| Typical Purity | ≥95% | [7][8] |
| Storage Conditions | Store at 2-8°C or Room Temperature, sealed under dry, inert atmosphere. |[6][8] |
Predicted Spectral Data Analysis
While specific experimental spectra require laboratory acquisition, the structure of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone allows for the confident prediction of its key spectral characteristics.
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¹H NMR: The proton NMR spectrum is expected to be clean and informative. Key signals would include a singlet for the N-methyl (N-CH₃) protons, a singlet for the methylene protons adjacent to the bromine atom (-CH₂Br), and two distinct singlets for the two protons on the pyrazole ring.
-
¹³C NMR: The carbon spectrum would show distinct signals for all six carbon atoms: the N-methyl carbon, the electrophilic methylene carbon (-CH₂Br), the carbonyl carbon (C=O), and the three unique carbons of the pyrazole ring.
-
Infrared (IR) Spectroscopy: A prominent and strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
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Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ would be observed around m/z = 203 and 205, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Part 2: Synthesis and Mechanism
The synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is most logically achieved via a two-step sequence starting from 1-methylpyrazole. This strategy involves the introduction of an acetyl group at the C-4 position of the pyrazole ring, followed by a selective α-bromination of the resulting ketone.
Caption: High-level workflow for the synthesis of the title compound.
Step 1: Friedel-Crafts Acylation of 1-Methylpyrazole
Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9][10] The pyrazole ring is sufficiently electron-rich to undergo this reaction, with substitution occurring selectively at the C-4 position.[11] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acylating agent (acetyl chloride) by forming a highly electrophilic acylium ion.[9][12]
Experimental Protocol: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a dry, non-reactive solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5°C.
-
Substrate Introduction: After stirring for 20 minutes, add a solution of 1-methylpyrazole (1.0 eq) in dry DCM dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure ketone intermediate.
Step 2: α-Bromination of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
Causality: The α-position of the ketone is activated towards bromination. The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile and attacks the electrophilic bromine source.[13] Using molecular bromine in acetic acid is a common and effective method for this transformation.
Experimental Protocol: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
-
Dissolution: Dissolve the intermediate ketone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Bromine Addition: To this solution, add a solution of molecular bromine (Br₂) (1.05 eq) in glacial acetic acid dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The disappearance of the bromine color can indicate reaction completion, which should be confirmed by TLC.
-
Precipitation & Isolation: Pour the reaction mixture into a large volume of ice-cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute sodium thiosulfate solution to remove any unreacted bromine. The crude product can be dried and further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone lies in its α-bromoketone moiety. The bromine atom is an excellent leaving group, making the adjacent carbon atom a potent electrophile for a wide range of nucleophiles.
Caption: Reaction of the title compound with a thioamide nucleophile.
Key Application: Hantzsch Thiazole Synthesis
A prime example of its utility is in the Hantzsch synthesis of thiazoles. The reaction with a thioamide or thiourea derivative proceeds via an initial nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. This reaction is a robust and reliable method for creating pyrazolyl-thiazole scaffolds, which are of significant interest in medicinal chemistry.[13]
Experimental Protocol: Synthesis of a 2-Substituted-4-(1-methyl-1H-pyrazol-4-yl)thiazole
-
Reagent Combination: In a round-bottom flask, combine 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and the desired thioamide (1.0 eq) in a suitable solvent, such as ethanol.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired pyrazolyl-thiazole.
Role in Drug Discovery
This compound is more than an academic curiosity; it is a key intermediate in the synthesis of advanced pharmaceutical candidates.
-
Erdafitinib Intermediate: It is a documented precursor in a novel synthesis pathway for an intermediate of Erdafitinib, a kinase inhibitor used to treat cancer.[14] The synthesis involves a substitution reaction with 4-bromo-2-nitroaniline followed by a reductive cyclization.[14]
-
Janus Kinase (JAK) Inhibitors: The pyrazole core is a feature in potent and selective JAK inhibitors.[15] While not explicitly named, intermediates like the title compound are crucial for building the complex structures required for selective kinase inhibition. The ability to easily link the pyrazole core to other heterocyclic systems via the bromoacetyl handle is a key synthetic advantage.
Part 4: Safety and Handling
Due to its reactive nature, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone must be handled with appropriate care. It is classified as a corrosive and irritant.
Table 2: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|---|---|
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[8] |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[16]H315: Causes skin irritation.[16]H319: Causes serious eye irritation.[16]H335: May cause respiratory irritation.[16] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If swallowed or inhaled, seek immediate medical attention.
Part 5: Conclusion
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is a high-value chemical intermediate whose utility is firmly established in the field of organic and medicinal chemistry. Its straightforward synthesis, combined with the predictable and versatile reactivity of the α-bromoketone functional group, makes it an indispensable tool for researchers. Its demonstrated role in the synthesis of complex heterocyclic systems and as a key building block for targeted therapeutics underscores its importance in the drug discovery pipeline. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel chemical entities.
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